2-Borono-4,5-dimethoxybenzoic acid
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Overview
Description
2-Borono-4,5-dimethoxybenzoic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzene ring that is substituted with two methoxy groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Borono-4,5-dimethoxybenzoic acid typically involves the bromination of 3,4-dimethoxytoluene followed by oxidation. The process begins with the reaction of 3,4-dimethoxytoluene with sulfuric acid, hydrogen peroxide, and a metal bromide to yield 2-bromo-4,5-dimethoxytoluene. This intermediate is then oxidized using potassium permanganate in the presence of tetrabutyl ammonium bromide to produce 2-bromo-4,5-dimethoxybenzoic acid .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of inexpensive and readily available raw materials, along with mild reaction conditions, makes the process suitable for industrial applications. The method is designed to be environmentally friendly and efficient, ensuring high product yield and simplicity in operation .
Chemical Reactions Analysis
Types of Reactions
2-Borono-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Borono-4,5-dimethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Borono-4,5-dimethoxybenzoic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxybenzoic acid: A halogenated derivative used in similar synthetic applications.
2-Amino-4,5-dimethoxybenzoic acid: An amino derivative with different reactivity and applications.
Uniqueness
2-Borono-4,5-dimethoxybenzoic acid is unique due to its boronic acid group, which makes it highly versatile in cross-coupling reactions. This property distinguishes it from other similar compounds that may lack the boronic acid functionality and thus have different reactivity and applications .
Properties
IUPAC Name |
2-borono-4,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4,13-14H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKCKAPUQPJHJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(=O)O)OC)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681629 |
Source
|
Record name | 2-Borono-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-91-1 |
Source
|
Record name | Benzoic acid, 2-borono-4,5-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Borono-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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